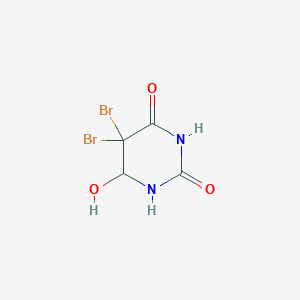
2-Ethyl-3,5-dimethylpyridine
概要
説明
2-Ethyl-3,5-dimethylpyridine (2-E-3,5-DMP) is an organic compound that is widely used in the synthesis of various compounds. It is a derivative of pyridine, a nitrogen-containing heterocyclic compound. 2-E-3,5-DMP is a colorless liquid at room temperature and has a boiling point of 170°C. It is a versatile chemical that can be used in a variety of applications, including pharmaceuticals, agrochemicals, and food additives.
科学的研究の応用
Catalytic Dehydrogenation : 2-Ethyl-3,5-dimethylpyridine can be selectively dehydrogenated to 2-vinyl-3,5-dimethylpyridine using calcium nickel phosphate or aluminum nickel phosphate catalysts. This reaction exhibits a 95% selectivity at 22% conversion. However, increased conversion leads to lower selectivity due to dealkylation and cracking (Adams & Falbe, 1967).
Synthesis of Alkyl-substituted Pyridines : This compound is primarily formed by hydroformylation of ethylene in the presence of ammonia on heterogeneous Rh-containing catalysts. The reaction provides up to 70–80% conversion of gases and up to 80 wt. % concentration of the product (Kosolapova et al., 1990).
Asymmetric Transfer Hydrogenation of Ketones : Compounds involving this compound have been used as catalysts for the transfer hydrogenation of ketones in 2-propanol at 82 °C, achieving conversions of 58%–84% within 48 hours. The catalyst's structure, reaction conditions, and ketone substrates identity significantly influence the transfer hydrogenation reactions (Magubane et al., 2017).
Synthesis and Characterization of Pyrrole Derivatives : Ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (EFADPC), a pyrrole chalcone derivative involving this compound, has been synthesized and characterized. It's shown to have multiple interactions through N-H···O and C-H···O, indicating the formation of a dimer with multiple interactions (Singh et al., 2014).
Synthesis of Di-hydropyridine Analogs as Potent Antioxidants : this compound has been used in the synthesis of dihydropyridine derivatives which act as potent antioxidants and chelating agents. These may be beneficial in treating metals-induced oxidative stress associated diseases (Sudhana & Pradeepkiran, 2019).
Living Cationic Polymerization : In the presence of 2,6-dimethylpyridine, this compound was used in the living cationic polymerization of isobutyl vinyl ether. The steric crowding around the nitrogen of 2,6-dimethylpyridine played a critical role in the nucleophilic stabilization of the growing cation in the polymerization process (Higashimura et al., 1989).
Safety and Hazards
作用機序
Target of Action
It’s known that this compound is used in the synthesis of corrosion inhibitors and drugs , suggesting it may interact with a variety of biological and chemical targets.
Mode of Action
The compound’s interactions with its targets and the resulting changes would depend on the specific context of its use, such as the type of drug or inhibitor it’s being used to synthesize .
Result of Action
As mentioned earlier, the compound is used in the synthesis of corrosion inhibitors and drugs , implying that its effects would be context-dependent.
生化学分析
Biochemical Properties
It is known that the compound has a melting point of approximately 31.33°C, a boiling point of 201°C, and a density of 0.913 . It is also soluble in water and most organic solvents
Molecular Mechanism
It is synthesized by disproportionation and heterocyclization of allylamine, cyclopropylamine, and diallylamine in the presence of palladium catalysts
特性
IUPAC Name |
2-ethyl-3,5-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-4-9-8(3)5-7(2)6-10-9/h5-6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUUXTUCKOZMEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=N1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30149991 | |
| Record name | 2-Ethyl-3,5-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30149991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1123-96-2 | |
| Record name | 2-Ethyl-3,5-dimethylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1123-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethyl-3,5-dimethylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethyl-3,5-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30149991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethyl-3,5-dimethylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.077 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PARVOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06CS7VYH7Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![10-[3-(Dimethylammonio)-2-methylpropyl]-10H-phenothiazinium [R-(R*,R*)]-tartrate](/img/structure/B72318.png)












